5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, a pyridinylmethyl group, and a carboxamide group. Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a benzyloxy-substituted aldehyde with a pyridinylmethylamine in the presence of a suitable catalyst. This is followed by cyclization and oxidation steps to form the dihydropyridine ring and introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxyl-substituted compounds.
Scientific Research Applications
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound may also interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Nicardipine: A dihydropyridine compound used for its vasodilatory effects.
Uniqueness
5-(benzyloxy)-1-methyl-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines. Its benzyloxy group and pyridinylmethyl group may enhance its binding affinity to molecular targets and improve its therapeutic potential.
Properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-(pyridin-4-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-13-19(26-14-16-5-3-2-4-6-16)18(24)11-17(23)20(25)22-12-15-7-9-21-10-8-15/h2-11,13H,12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZRYCCOQJDXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCC2=CC=NC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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